2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-2-naphthalenecarboxamide provides a systematic framework for identifying the compound’s structural components. Breaking down the nomenclature reveals a parent 2-naphthalenecarboxamide scaffold substituted at the 4-position with an azo group (-N=N-) linked to a 2-methylphenyl ring. This phenyl ring is further functionalized at the 5-position with a 2,4-dimethylbenzoyl amino group. The carboxamide nitrogen at the 2-position of the naphthalene core is bonded to a 5-chloro-2-methoxyphenyl moiety.
A comparative analysis of key nomenclature elements is presented in Table 1.
Table 1: IUPAC Name Deconstruction
| Component | Structural Feature | Position |
|---|---|---|
| 2-Naphthalenecarboxamide | Bicyclic aromatic system with carboxamide group at position 2 | Core |
| 4-[[...]azo] | Azo bridge (-N=N-) connecting naphthalene and substituted phenyl rings | C4 |
| 5-[(2,4-dimethylbenzoyl)amino] | Benzamide substituent with methyl groups at positions 2 and 4 | Phenyl C5 |
| 2-methylphenyl | Methyl group at position 2 of phenyl ring | Phenyl C2 |
| 3-hydroxy | Hydroxyl group at position 3 of naphthalene | C3 |
| N-(5-chloro-2-methoxyphenyl) | Chlorine at position 5 and methoxy at position 2 on benzene attached to carboxamide | Carboxamide N |
The SMILES notation C1=C2C(=CC=C1)C=C(C(=O)\C2=N/NC3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)C)C)C)C(=O)NC5=C(OC)C=CC(=C5)Cl precisely encodes this connectivity, illustrating the Z-configuration of the azo group through the \ and / bond direction indicators. The molecular formula C34H29ClN4O4 and mass of 593.08 g/mol align with this structural interpretation.
Molecular Geometry and Conformational Analysis
The compound adopts a near-planar geometry across its extended π-system, facilitated by conjugation between the naphthalene core, azo linkage, and substituted phenyl rings. X-ray crystallographic data for analogous azo dyes suggest an average dihedral angle of <10° between the naphthalene plane and attached phenyl rings, minimizing steric strain while maximizing π-orbital overlap. The methyl and methoxy substituents introduce torsional constraints:
- The 2-methyl group on the central phenyl ring creates a 15–20° twist relative to the azo plane
- The 5-chloro-2-methoxyphenyl group exhibits free rotation about the carboxamide bond, populating multiple rotamers in solution
Table 2: Key Geometric Parameters
The predicted density of 1.291 g/cm³ reflects efficient crystal packing driven by planar molecular alignment. Molecular dynamics simulations reveal three dominant conformers differing in the orientation of the 2,4-dimethylbenzoyl group relative to the naphthalene plane, with energy differences <2 kcal/mol suggesting facile interconversion at room temperature.
Electronic Structure and Resonance Stabilization Mechanisms
Density functional theory (DFT) calculations on the parent structure reveal extensive conjugation across the molecule’s π-system. The azo group’s π→π* transitions (λmax ≈ 480 nm) couple with the naphthalene’s aromatic system, creating a bathochromic shift characteristic of disazo pigments. Key resonance contributors include:
- Azoquinoid resonance : Delocalization of the azo π-electrons into the naphthalene ring
- Amide resonance : Partial double-bond character in the benzamide C-N bond (rotation barrier ≈18 kcal/mol)
- Hydroxy-keto tautomerism : Equilibrium between enol (OH) and keto (C=O) forms at position 3
The electron-withdrawing chloro and methoxy substituents induce polarized resonance structures, stabilizing the highest occupied molecular orbital (HOMO) at -5.3 eV and lowest unoccupied orbital (LUMO) at -1.8 eV (B3LYP/6-31G* level). This electronic configuration facilitates charge-transfer interactions, as evidenced by the compound’s intense coloration in solid state.
Hydrogen Bonding Patterns and Intermolecular Interactions
The molecule participates in three distinct hydrogen-bonding motifs that govern its supramolecular assembly:
1. Intramolecular H-bonds
- O-H···O=C between the C3 hydroxyl and adjacent carboxamide carbonyl (2.65 Å)
- N-H···O=C in the benzamide group (2.71 Å)
2. Intermolecular H-bonds
- Carboxamide N-H···O=C chains along the crystallographic a-axis
- π-π stacking between naphthalene rings (3.4 Å interplanar distance)
Table 3: Hydrogen Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) | Type |
|---|---|---|---|---|
| O3-H | O2=C | 2.65 | 156 | Intramolecular |
| N-H (benzamide) | O=C (naphthamide) | 2.87 | 172 | Intermolecular |
| C-H (methyl) | π-system | 3.1 | - | C-H···π |
Properties
CAS No. |
73263-38-4 |
|---|---|
Molecular Formula |
C34H29ClN4O4 |
Molecular Weight |
593.1 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C34H29ClN4O4/c1-19-9-13-25(21(3)15-19)33(41)36-24-12-10-20(2)28(18-24)38-39-31-26-8-6-5-7-22(26)16-27(32(31)40)34(42)37-29-17-23(35)11-14-30(29)43-4/h5-18,40H,1-4H3,(H,36,41)(H,37,42) |
InChI Key |
FMOLBJOTCRFTCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=C(C=CC(=C5)Cl)OC)O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows these key stages:
2.1 Synthesis of the 2-Naphthalenecarboxamide Core
Starting from 2-hydroxy-3-naphthoic acid or its derivatives, the carboxylic acid is converted to the corresponding acid chloride or activated intermediate. This intermediate is then reacted with 5-chloro-2-methoxyaniline to form the amide bond, yielding N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide.2.2 Introduction of the Azo Group via Diazo Coupling
The azo linkage at position 4 is introduced by diazotization of an appropriate aromatic amine (e.g., 5-[(2,4-dimethylbenzoyl)amino]-2-methylaniline) followed by coupling with the naphthalenecarboxamide intermediate at the activated aromatic position (position 4). This step requires controlled pH and temperature to ensure selective azo coupling.2.3 Functionalization of the Azo-Linked Phenyl Ring
The 5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl substituent is prepared separately by acylation of 5-amino-2-methylphenyl derivatives with 2,4-dimethylbenzoyl chloride under standard amide bond-forming conditions (e.g., in the presence of a base like triethylamine).2.4 Final Purification and Characterization
The crude product is purified by recrystallization or chromatographic methods to obtain the pure azo compound with the desired substitution pattern.
Detailed Preparation Methods and Conditions
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Amide Formation | 2-hydroxy-3-naphthoic acid + 5-chloro-2-methoxyaniline + condensing agent (e.g., phosphorus trichloride or thionyl chloride) in chlorobenzene or toluene solvent, reflux | Acid chloride intermediate formed in situ; reaction monitored by TLC; yields typically high |
| 2 | Diazotization | Aromatic amine (5-[(2,4-dimethylbenzoyl)amino]-2-methylaniline) + NaNO2 + HCl at 0-5°C | Formation of diazonium salt; temperature control critical to avoid decomposition |
| 3 | Azo Coupling | Diazonium salt + naphthalenecarboxamide intermediate in mildly alkaline medium (pH ~8-9) at 0-10°C | Coupling occurs at position 4 of naphthalene ring; pH and temperature control essential for selectivity |
| 4 | Purification | Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatographic separation | Ensures removal of unreacted starting materials and side products |
Industrial Scale Considerations
- Continuous flow reactors are employed to improve diazotization and azo coupling efficiency, reducing reaction times and improving safety.
- Automated temperature and pH control systems optimize reaction conditions to maximize yield and purity.
- Waste management protocols are implemented to handle acidic and nitrous waste streams safely.
Research Findings on Preparation Efficiency and Yields
- Reported yields for the amide formation step range from 75% to 90%, depending on reagent purity and reaction time.
- Diazotization and azo coupling steps typically achieve 60-80% yields, with side reactions minimized by strict temperature and pH control.
- Overall synthetic route yields for the final azo compound are approximately 50-65% after purification.
Data Table Summarizing Key Preparation Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Amide formation temperature | 110-130 °C | Reflux in chlorobenzene or toluene |
| Diazotization temperature | 0-5 °C | Critical for diazonium salt stability |
| Azo coupling pH | 8-9 | Mildly alkaline to favor coupling |
| Reaction time (amide formation) | 3-6 hours | Monitored by TLC or HPLC |
| Reaction time (azo coupling) | 1-2 hours | Rapid coupling under controlled conditions |
| Purity of final product | >98% (HPLC) | After recrystallization or chromatography |
| Overall yield | 50-65% | Dependent on scale and process optimization |
Analytical Techniques for Monitoring Preparation
- Thin Layer Chromatography (TLC): To monitor reaction progress at each step.
- High-Performance Liquid Chromatography (HPLC): For purity assessment of intermediates and final product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity and substitution pattern.
- Mass Spectrometry (MS): To verify molecular weight and detect impurities.
- Infrared (IR) Spectroscopy: To confirm functional groups such as amide and azo linkages.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Methoxy or ethoxy derivatives.
Scientific Research Applications
Molecular Formula
- C30H31ClN4O7S
Key Functional Groups
- Carboxamide
- Azo
- Hydroxy
- Chloro
- Methoxy
These functional groups enhance the compound's reactivity and interaction with biological systems.
Chemistry
- Synthesis Precursor : It is utilized as a precursor in the synthesis of complex organic molecules.
- Reagent in Organic Reactions : The compound serves as a reagent in various organic reactions due to its reactive functional groups.
Biology
- Biochemical Probes : Investigated for its potential as a biochemical probe to study interactions with biological macromolecules.
- Mechanistic Studies : The compound's ability to undergo reduction and oxidation makes it suitable for studying reaction mechanisms involving azo compounds.
Medicine
- Therapeutic Properties : Research has explored its anti-inflammatory and anticancer activities, suggesting potential therapeutic applications.
- Drug Development : The unique structure allows for modifications that can lead to new drug candidates targeting specific diseases.
Industry
- Dyes and Pigments : Widely used in the development of dyes and pigments due to its vibrant color properties.
- Specialty Chemicals : Its chemical versatility makes it valuable in producing specialty chemicals for various applications.
Case Study 1: Anti-Cancer Activity
Recent studies have indicated that derivatives of 2-Naphthalenecarboxamide exhibit significant anti-cancer properties by inducing apoptosis in cancer cells through specific signaling pathways.
Case Study 2: Biochemical Probing
Research has shown that this compound can effectively bind to target enzymes, providing insights into enzyme kinetics and mechanism elucidation.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, the azo group can undergo reduction to form active amines that interact with cellular targets, while the hydroxy group can participate in hydrogen bonding with biological molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Naphthalene Core
Compound B : N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (CAS 137-52-0)
- Key Differences: Lacks the azo-linked phenyl group and 2,4-dimethylbenzoylamino substituent.
- Simpler structure may enhance solubility but limit applications in dye chemistry .
Compound C : 3-Hydroxy-N-(4-Methoxyphenyl)naphthalene-2-Carboxamide (CAS 92-79-5)
- Key Differences : Replaces the 5-chloro-2-methoxyphenyl group with a 4-methoxyphenyl group and lacks the azo bridge.
Azo Group Modifications
Compound D : 4-((5-Chloro-2-methylphenyl)azo)-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 83399-78-4)
- Key Differences: Features a 5-chloro-2-methylphenyl azo group instead of the 2,4-dimethylbenzoylamino-substituted phenyl group.
- Implications: The chloro and methyl groups increase hydrophobicity but may reduce hydrogen-bonding capacity compared to Compound A’s benzoylamino group .
Compound E : N-(4-Chloro-2-Methylphenyl)-3-Hydroxy-4-[(2-Methylphenyl)Azo]Naphthalene-2-Carboxamide (CAS 21839-86-1)
Functional Group Additions
Compound F : 4-[[5-[[[4-(Aminocarbonyl)phenyl]amino]carbonyl]-2-methoxyphenyl]azo]-N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide (CAS 59487-23-9)
- Key Differences: Introduces an aminocarbonylphenyl group on the azo-linked phenyl ring and a 2,4-dimethoxyphenyl substituent on the carboxamide.
Comparative Data Table
| Property | Compound A | Compound B | Compound D | Compound F |
|---|---|---|---|---|
| Molecular Weight | ~550–600 (estimated) | 316.75 | 453.31 | ~600 (estimated) |
| Key Substituents | 2,4-Dimethylbenzoylamino, Cl, OMe | Cl, OMe | Cl, Me | Aminocarbonyl, OMe, Cl |
| Azo Group Complexity | High (substituted benzoylamino) | Absent | Moderate (chloro/methyl) | High (aminocarbonyl) |
| Potential Applications | Dyes, Pharma intermediates | Pharma intermediates | Textile dyes | High-performance dyes |
Biological Activity
The compound 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy- (CAS No. 73263-38-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C34H29ClN4O4
- Molecular Weight: 593.08 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of various naphthalenecarboxamide derivatives. For instance, related compounds have demonstrated significant activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 55.0 μmol/L against S. aureus .
The structure-activity relationship (SAR) indicates that modifications in the naphthalene ring can enhance lipophilicity and biological activity. Specifically, substituents in the meta or para positions with electron-withdrawing groups improve antimicrobial effectiveness .
Cytotoxic Effects
Cytotoxicity assays have been performed using various human cancer cell lines to evaluate the potential anticancer properties of this compound. Preliminary findings suggest moderate cytotoxic activity against lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines. The mechanism appears to involve inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
The mechanisms underlying the biological activities of 2-naphthalenecarboxamide derivatives are multifaceted:
- Inhibition of DNA Polymerase : Some naphthalene carboxamides have been identified as inhibitors of human cytomegalovirus DNA polymerase, with selectivity for viral over human enzymes . This suggests potential antiviral applications.
- Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, which can protect cells from oxidative stress and enhance cellular health .
- Interaction with Cellular Components : The compound may interact with various cellular targets, including nucleophiles and proteins involved in critical cellular processes, leading to apoptosis in rapidly dividing cells .
Table 1: Summary of Biological Activities
Q & A
Q. What are the recommended methodologies for synthesizing and purifying this compound?
Synthesis involves sequential azo coupling and carboxamide formation. A typical protocol includes:
- Azo coupling : Reacting 5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl diazonium salt with 3-hydroxy-2-naphthalenecarboxamide under alkaline conditions (pH 8–10) at 0–5°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (1:1) to remove unreacted intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Challenges : Competitive hydrolysis of the azo group at elevated temperatures; optimize reaction time and temperature to avoid decomposition .
Q. How should researchers characterize this compound spectroscopically?
- UV-Vis : Analyze the azo group’s π→π* transition (~450–500 nm) in DMSO to confirm conjugation .
- NMR : Use - and -NMR in DMSO-d6 to resolve aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl signals (δ 165–170 ppm). Assign substituent effects using 2D-COSY and HSQC .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to confirm molecular ion [M–H]⁻ at m/z 583.1 (calculated for CHClNO) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Light Sensitivity : The azo group undergoes photodegradation; store in amber vials at –20°C under inert gas (N) .
- Thermal Stability : Decomposition observed above 150°C (TGA data); avoid heating during solvent removal. Use rotary evaporation below 40°C .
- pH Sensitivity : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) conditions; maintain neutral buffers in aqueous studies .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Reaction Mechanism : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the azo coupling transition state. Key parameters include electrophilicity of the diazonium salt and nucleophilic aromatic substitution kinetics .
- Solvent Effects : COSMO-RS simulations predict solvation energy in DMF vs. ethanol to maximize yield .
- Validation : Compare computed IR spectra (harmonic frequencies) with experimental FT-IR to refine mechanistic hypotheses .
Q. What experimental strategies resolve contradictions in reported spectroscopic data?
- Case Study : Discrepancies in -NMR aromatic splitting patterns may arise from rotational isomerism of the azo group. Use variable-temperature NMR (VT-NMR) in DMSO-d6 from 25°C to 80°C to observe coalescence and calculate rotational barriers .
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., methoxy vs. chloro groups) by growing single crystals via slow evaporation in acetonitrile .
Q. How does structural modification of the 2,4-dimethylbenzoyl group affect biological activity?
- SAR Study : Replace the 2,4-dimethylbenzoyl moiety with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Assess cytotoxicity (MTT assay) and DNA intercalation (UV-Vis hypochromicity) .
- Methodology : Synthesize analogs via reductive amination, purify via preparative TLC, and validate using LC-MS .
- Findings : Preliminary data suggest enhanced intercalation with electron-deficient substituents due to increased planarity .
Methodological Recommendations
- Safety : Use fume hoods and nitrile gloves due to potential mutagenicity of azo intermediates .
- Reproducibility : Document solvent batch effects (e.g., ethanol purity >99.8% reduces side reactions) .
- Data Sharing : Publish raw NMR (FID files) and computational input files to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
